

# Beyond SMN2: An In-depth Technical Guide to the Molecular Targets of Risdiplam

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Risdiplam*  
Cat. No.: *B610492*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Risdiplam** (Evrysdi®) is a small molecule splicing modifier approved for the treatment of Spinal Muscular Atrophy (SMA). Its primary mechanism of action is to correct the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA, leading to an increase in the production of functional SMN protein. While highly effective, the administration of **Risdiplam**, particularly at higher concentrations, has been shown to impact the transcriptome beyond SMN2. This technical guide provides a comprehensive overview of the known molecular targets of **Risdiplam** outside of its intended interaction with SMN2, detailing off-target effects, the signaling pathways involved, and the experimental methodologies used to identify and characterize these interactions.

## Off-Target Molecular Interactions of Risdiplam

Transcriptome-wide analyses, primarily through RNA sequencing (RNA-Seq), have revealed that **Risdiplam** can induce widespread changes in gene expression and splicing, particularly at high concentrations. These off-target effects are a critical consideration in understanding the complete pharmacological profile of the drug and for the development of future splicing modulators with improved specificity.

# Transcriptome-Wide Splicing and Gene Expression Changes

Studies in SMA patient-derived fibroblasts have demonstrated that high-dose **Risdiplam** treatment (e.g., 1000 nM) can alter the expression of thousands of genes. These affected genes are involved in a variety of crucial cellular processes, including DNA replication, cell cycle regulation, RNA metabolism, and various signaling pathways.<sup>[1]</sup> The off-target effects appear to be concentration-dependent, with lower concentrations showing a significant reduction in such events.<sup>[2]</sup>

**Risdiplam** primarily induces off-target exon skipping and exon inclusion events. Notable genes with altered splicing patterns include FOXM1 (Forkhead Box M1) and MADD (MAP-Kinase Activating Death Domain), which are involved in cell cycle regulation and apoptosis, respectively.<sup>[3]</sup> Other identified off-target splicing events have been reported in genes such as STRN3, APLP2, and SLC25A17.<sup>[4]</sup>

## Alternative Mechanisms of Action

Beyond direct interaction with the SMN2 splice site, it has been proposed that **Risdiplam** and its analogs can bind to GA-rich motifs present in both RNA and DNA.<sup>[2]</sup> This binding may facilitate the recruitment of splicing regulatory proteins such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).<sup>[2]</sup> This recruitment could lead to the sequestration of these proteins, thereby affecting the splicing and expression of their other natural targets throughout the transcriptome.

## Quantitative Data on Off-Target Effects

The following tables summarize the quantitative data on the off-target effects of **Risdiplam** on gene expression and splicing. The data is primarily derived from RNA-Seq analysis of SMA patient-derived fibroblasts treated with varying concentrations of **Risdiplam**.

Table 1: Summary of **Risdiplam**-Induced Gene Expression Changes

| Gene  | Cellular Process             | Concentration (nM) | Fold Change                         | Reference |
|-------|------------------------------|--------------------|-------------------------------------|-----------|
| CCNB1 | Cell Cycle                   | 1000               | Down                                | [1]       |
| CDC20 | Cell Cycle                   | 1000               | Down                                | [1]       |
| PLK1  | Cell Cycle                   | 1000               | Down                                | [1]       |
| FOXM1 | Cell Cycle,<br>Transcription | 1000               | Variable<br>(isoform-<br>dependent) | [5][3]    |
| MADD  | Apoptosis                    | 1000               | Variable<br>(isoform-<br>dependent) | [5][3]    |

Table 2: Summary of **Risdiplam**-Induced Alternative Splicing Events

| Gene     | Splicing Event            | Concentration (nM) | Change in Percent Splicing Inclusion ( $\Delta$ PSI) | Reference |
|----------|---------------------------|--------------------|------------------------------------------------------|-----------|
| FOXM1    | Exon 9 skipping/inclusion | 250                | Increased inclusion of alternative 5'ss              | [4]       |
| MADD     | Alternative splicing      | 605                | Altered splicing pattern                             | [4]       |
| STRN3    | Alternative splicing      | 605                | Altered splicing pattern                             | [4]       |
| APLP2    | Alternative splicing      | 605                | Altered splicing pattern                             | [4]       |
| SLC25A17 | Alternative splicing      | 605                | Altered splicing pattern                             | [4]       |

# Signaling Pathways Affected by Off-Target Interactions

The off-target effects of **Risdiplam** on genes such as FOXM1 and MADD can have downstream consequences on key cellular signaling pathways.

## Cell Cycle Regulation via FOXM1

FOXM1 is a critical transcription factor that regulates the expression of genes involved in the G2/M transition of the cell cycle. **Risdiplam** has been shown to alter the splicing of FOXM1, leading to changes in the balance of its different isoforms. This can impact the expression of downstream targets of FOXM1, potentially leading to cell cycle arrest.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [Beyond SMN2: An In-depth Technical Guide to the Molecular Targets of Risdiplam]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610492#molecular-targets-of-risdiplam-beyond-smn2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)